molecular formula C23H20N2OS B11648448 3-(2-methylphenyl)-2-[(2-phenylethyl)sulfanyl]quinazolin-4(3H)-one

3-(2-methylphenyl)-2-[(2-phenylethyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B11648448
M. Wt: 372.5 g/mol
InChI Key: KMUKOJYDDMMGQG-UHFFFAOYSA-N
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Description

quinazolinone , belongs to the quinazoline family of heterocyclic compounds. Its structure features a quinazolinone core with a phenyl group and an ethylthio substituent. Quinazolinones exhibit diverse biological activities and have attracted attention in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to quinazolinone. One common approach involves the condensation of anthranilic acid (2-aminobenzoic acid) with an appropriate aldehyde or ketone. The reaction typically occurs under acidic conditions, resulting in the formation of the quinazolinone ring system. Various aldehydes or ketones can be employed, allowing for structural diversity.

Industrial Production:: While quinazolinone is not produced industrially on a large scale, its synthesis can be adapted for bulk production. Researchers and pharmaceutical companies often optimize the synthetic route to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Reactivity:: Quinazolinone undergoes various chemical reactions, including:

    Oxidation: Quinazolinone can be oxidized to form quinazolinone N-oxides.

    Reduction: Reduction of the quinazolinone ring leads to dihydroquinazolinones.

    Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. For example, reduction yields dihydroquinazolinones, while oxidation forms quinazolinone N-oxides.

Scientific Research Applications

Quinazolinone derivatives find applications in:

    Medicinal Chemistry: Researchers explore their potential as kinase inhibitors, antitumor agents, and anti-inflammatory drugs.

    Neuroscience: Some quinazolinones exhibit neuroprotective effects.

    Antimicrobial Activity: Certain derivatives show antibacterial and antifungal properties.

Mechanism of Action

The exact mechanism of action varies based on the specific derivative. quinazolinones often interact with cellular targets, modulating signaling pathways or enzyme activity. Further studies are needed to elucidate precise mechanisms.

Comparison with Similar Compounds

Quinazolinone shares structural features with other heterocyclic compounds, such as quinazolines and quinoxalines. Its unique combination of substituents contributes to its distinct properties.

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

3-(2-methylphenyl)-2-(2-phenylethylsulfanyl)quinazolin-4-one

InChI

InChI=1S/C23H20N2OS/c1-17-9-5-8-14-21(17)25-22(26)19-12-6-7-13-20(19)24-23(25)27-16-15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3

InChI Key

KMUKOJYDDMMGQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCCC4=CC=CC=C4

Origin of Product

United States

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